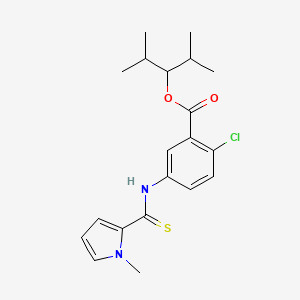
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound that features a chromate ion coordinated with two azo ligands. The azo ligands are derived from 2-hydroxyphenyl and 2-naphthol, forming a stable chromate complex. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of sodium chromate with 1-((2-hydroxyphenyl)azo)-2-naphthol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired complex. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. The use of continuous flow reactors and automated systems helps in maintaining consistency and quality of the product. The industrial process also involves stringent quality control measures to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo ligands can undergo substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield chromium(II) complexes, while oxidation reactions may produce higher oxidation state chromium compounds .
Applications De Recherche Scientifique
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological staining techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo ligands. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo ligands can interact with various biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Sodium bis(4-((5-chloro-2-hydroxyphenyl)azo)naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-))chromate(2-)
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific azo ligands derived from 2-hydroxyphenyl and 2-naphthol, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
75268-76-7 |
|---|---|
Formule moléculaire |
C32H20CrN4NaO4 |
Poids moléculaire |
599.5 g/mol |
Nom IUPAC |
sodium;chromium(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Cr.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
Clé InChI |
WSTZEVMRVSPKJK-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



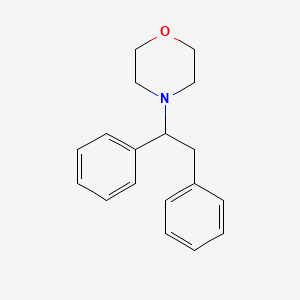
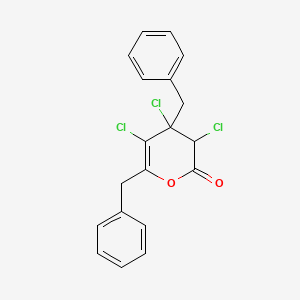
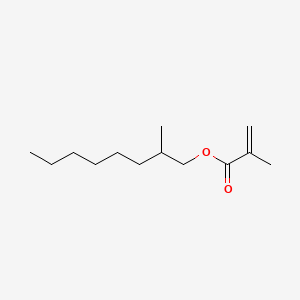
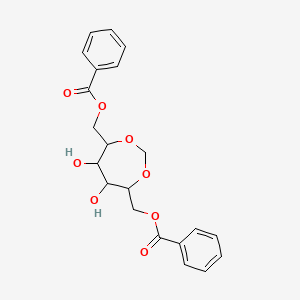

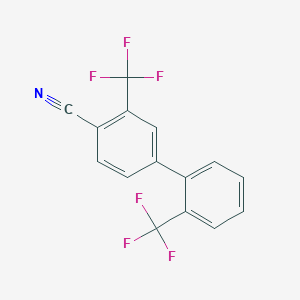

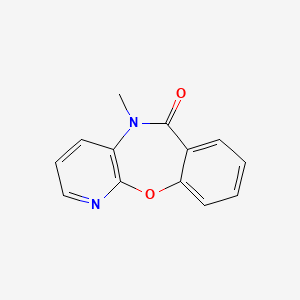
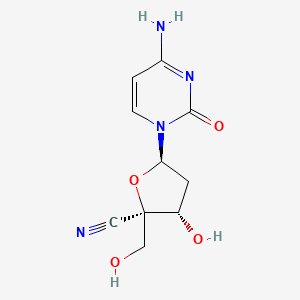
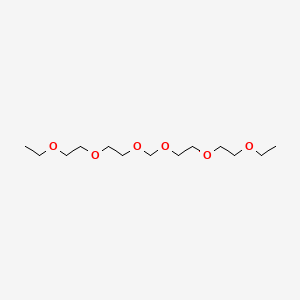
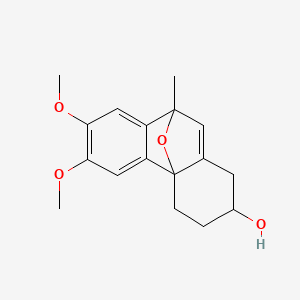
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
